
10-Methyltridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyltridecan-2-one is a chemical compound with the molecular formula C14H28O. It is known for its role as a sex pheromone in certain insect species, particularly the southern corn rootworm, Diabrotica undecimpunctata howardi . This compound is a ketone, characterized by a methyl group attached to the tenth carbon of a tridecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyltridecan-2-one can be achieved through various methods. One notable method involves the Grignard coupling of protected bromohydrins with alkylcuprate . Another method includes the use of hydrazine hydrate, caustic soda, carbinol, absolute ethyl alcohol, and aqueous hydrochloric acid . These reagents and conditions facilitate the formation of the desired ketone structure.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as octane-1,8-diol . The synthesis is carried out in multiple steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyltridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 10-methyltridecanoic acid, while reduction can produce 10-methyltridecan-2-ol.
Applications De Recherche Scientifique
10-Methyltridecan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Mécanisme D'action
The mechanism of action of 10-Methyltridecan-2-one as a sex pheromone involves its interaction with specific olfactory receptors in insects. These receptors detect the compound, triggering behavioral responses such as mating attraction . The molecular targets are primarily located in the insect’s antennae, where the pheromone binds to receptor proteins, initiating a signaling cascade that leads to the observed behavioral effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyldec-2-yl propanoate: Another pheromone used by the northern corn rootworm.
10-Methyldodecyl acetate: A related compound with similar pheromone activity.
Uniqueness
10-Methyltridecan-2-one is unique due to its specific structure and the position of the methyl group, which confers distinct pheromone activity. Its synthesis and reactivity also differ from similar compounds, making it a valuable subject of study in chemical ecology and pest management .
Propriétés
Numéro CAS |
126354-09-4 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3 |
Clé InChI |
NJTTWHKSGLGWQM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
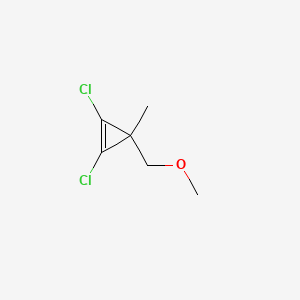

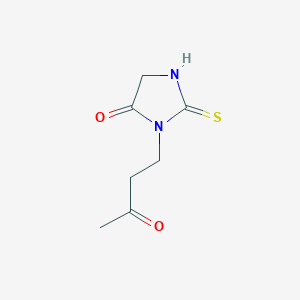
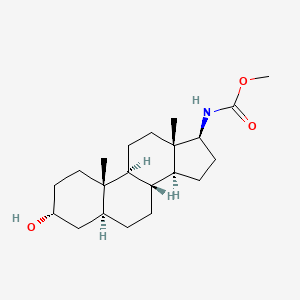


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
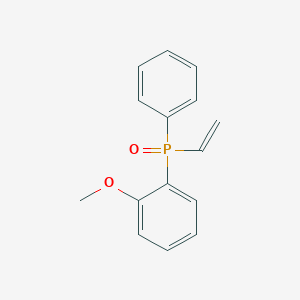
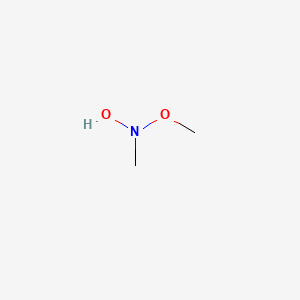
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
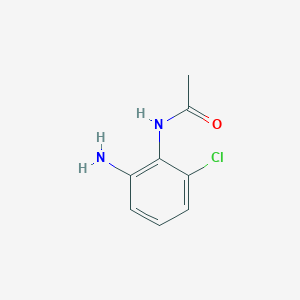
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
